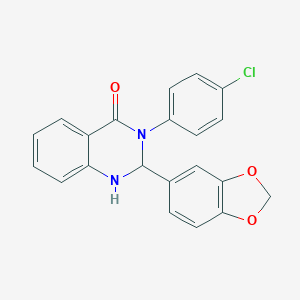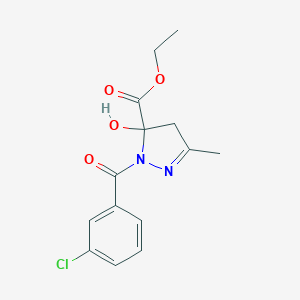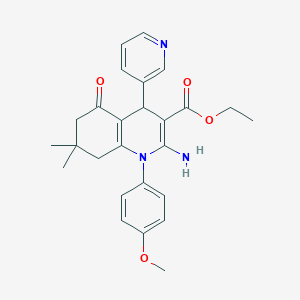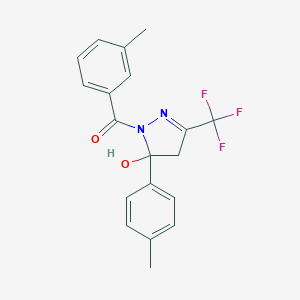
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a dihydroquinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a bioactive molecule, while the benzodioxole moiety contributes to its stability and reactivity.
Propriétés
Numéro CAS |
311797-03-2 |
|---|---|
Formule moléculaire |
C21H15ClN2O3 |
Poids moléculaire |
378.8g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClN2O3/c22-14-6-8-15(9-7-14)24-20(13-5-10-18-19(11-13)27-12-26-18)23-17-4-2-1-3-16(17)21(24)25/h1-11,20,23H,12H2 |
Clé InChI |
ZACOJFAQNZXPPO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B393781.png)


![N'-(2-furylmethylene)-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B393789.png)

![METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B393791.png)



![Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393798.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393800.png)
![[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE](/img/structure/B393802.png)
